molecular formula C20H18ClN5O2S B3015860 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1171880-97-9

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3015860
CAS No.: 1171880-97-9
M. Wt: 427.91
InChI Key: XBSNPMLJCQROEU-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety, a pyridinylmethyl group, and an ethyl chain. Its structure integrates multiple pharmacophores, including the benzo[d]thiazole ring (known for antimicrobial and antitumor activity) and the pyridine-pyrazole system (common in kinase inhibitors and receptor modulators). Thus, comparisons must rely on structurally analogous compounds discussed in the literature.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-3-25-10-8-15(24-25)19(27)26(12-13-5-4-9-22-11-13)20-23-17-16(28-2)7-6-14(21)18(17)29-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNPMLJCQROEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.

    Coupling reactions: The benzo[d]thiazole core and the pyrazole ring are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Introduction of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with pyrazole-carboxamide derivatives, such as:

Compound Name Molecular Formula Key Substituents Molecular Weight Source
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C21H22N6O Pyrazolo[3,4-b]pyridine core, phenyl group, ethyl-methyl pyrazole 374.4 g/mol
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 Pyridinyl-pyrazole, cyclopropylamine 214.26 g/mol
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C13H18N4S Pyridinyl-pyrazole, methylthiopropyl chain 262.37 g/mol

Key Structural Distinctions :

  • Benzo[d]thiazole vs. Pyrazolo[3,4-b]pyridine : The target compound’s benzo[d]thiazole ring (electron-withdrawing Cl and OMe groups) contrasts with the pyrazolo[3,4-b]pyridine core in , which may enhance π-π stacking interactions in receptor binding.
  • Substitution Patterns : The ethyl-pyridin-3-ylmethyl dual substitution on the pyrazole nitrogen is unique compared to simpler amine or carboxamide substituents in analogues .

Insights :

  • Low yields (e.g., 17.9% in ) are common for multi-step pyrazole syntheses due to steric hindrance and competing side reactions.
  • The target compound’s synthesis would likely require optimized coupling conditions for the bulky benzo[d]thiazole and pyridinylmethyl groups.
Physicochemical and Pharmacological Properties

Limited data exist for the target compound, but trends from analogues suggest:

  • Solubility : Carboxamide derivatives (e.g., ) generally exhibit moderate aqueous solubility, but the target’s hydrophobic benzo[d]thiazole could reduce this property.
  • Bioactivity : Pyridinyl-pyrazoles in are often explored as kinase inhibitors or antimicrobial agents. The benzo[d]thiazole moiety in the target compound may confer distinct target selectivity.

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in pharmacological applications, particularly in anti-inflammatory and anticancer activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C20H22ClN5O2S
  • Molecular Weight : 425.93 g/mol
  • IUPAC Name : N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide

This structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance:

  • Inhibition of COX Enzymes : Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. The compound demonstrated an IC50 value comparable to established anti-inflammatory agents like diclofenac .
  • Carrageenan-Induced Edema Model : In vivo studies using carrageenan-induced paw edema models revealed that similar compounds significantly reduced swelling, indicating strong anti-inflammatory activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : Research on related pyrazole derivatives showed promising results against various cancer cell lines, including MDA-MB 231 and HCT116. Compounds in this class exhibited IC50 values ranging from 80 to 200 nM, indicating potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division, thereby inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant edema inhibition (up to 96%) in anti-inflammatory assays compared to controls .
Abdellatif et al. (2021)Identified high selectivity for COX-2 with minimal ulcerogenic effects in gastric tissues, suggesting better safety profiles than traditional NSAIDs .
PMC8307698 (2021)Highlighted the compound's ability to inhibit tubulin polymerization effectively, leading to enhanced anticancer activity against multiple cell lines .

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